molecular formula C10H13NO2 B1594052 Propyl N-phenylcarbamate CAS No. 5532-90-1

Propyl N-phenylcarbamate

Cat. No.: B1594052
CAS No.: 5532-90-1
M. Wt: 179.22 g/mol
InChI Key: QDZXCXBFZLLQFT-UHFFFAOYSA-N
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Description

Propyl N-phenylcarbamate, also known as propyl phenylcarbamate, is an organic compound with the molecular formula C10H13NO2. It is a carbamate ester derived from the reaction of phenyl isocyanate and propanol. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl N-phenylcarbamate can be synthesized through several methods. One common method involves the reaction of phenyl isocyanate with propanol in the presence of a catalyst. The reaction typically occurs at room temperature and yields the desired carbamate ester. Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the carbamate ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phosgene-free processes to ensure safety and environmental compliance. One such method includes the reaction of dimethyl carbonate with phenylamine in the presence of a catalyst. This method is advantageous due to its high yield and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Propyl N-phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted carbamates, ureas, and amines. These products have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Chemistry

In the realm of chemistry, Propyl N-phenylcarbamate serves as an important intermediate in synthesizing various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, including:

  • Oxidation : Converts to corresponding carbamates and ureas.
  • Reduction : Transforms into amines.
  • Substitution : The phenyl group can undergo electrophilic substitution reactions.
Reaction TypeMajor Products FormedCommon Reagents
OxidationCarbamates, UreasHydrogen peroxide, Potassium permanganate
ReductionAminesLithium aluminum hydride
SubstitutionSubstituted CarbamatesBromine, Chlorine

Biology

Research has identified this compound's potential as a selective herbicide. Studies indicate that it effectively controls weedy grasses and broadleaf species by disrupting microtubule organization in plant cells. For instance, research on Nicotiana sylvestris demonstrated that this compound does not depolymerize microtubules but damages microtubule organizing centers (MTOCs), leading to abnormal cell division spindles .

Medicine

The compound has also been explored for its potential contraceptive effects due to its influence on meiotic maturation in oocytes. A study indicated that exposure to this compound could disrupt meiotic spindle formation in mouse oocytes, which may have implications for reproductive health research .

Industrial Applications

In industrial contexts, this compound is utilized in producing polymers and materials with tailored properties. It contributes to creating materials that exhibit high thermal stability and biodegradability, making it valuable in developing sustainable materials.

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal efficacy of this compound revealed its effectiveness against quackgrass rhizomes. The research demonstrated that specific application rates resulted in significant destruction of rhizomes, showcasing its potential as a selective herbicide .

Case Study 2: Oocyte Maturation

In a controlled laboratory setting, researchers exposed ovulated mouse oocytes to this compound to observe meiotic spindle disruption. The results indicated that treatment led to the extrusion of polar bodies and the formation of androgenetic haploid embryos, providing insights into reproductive biology and potential contraceptive applications .

Mechanism of Action

The mechanism of action of propyl N-phenylcarbamate involves its interaction with cellular components. In plants, it disrupts the mitotic spindle, leading to blocked metaphases and multinucleate cells. This disruption is similar to the effects of colchicine, a known mitotic inhibitor . The compound’s herbicidal activity is attributed to its ability to interfere with cell division, ultimately inhibiting plant growth .

Comparison with Similar Compounds

Biological Activity

Propyl N-phenylcarbamate, also known as isothis compound (IPC), is a compound that has garnered attention for its biological activities, particularly in agricultural applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various organisms, and relevant case studies.

Chemical Structure and Properties

This compound is a member of the carbamate family, characterized by its phenyl group attached to a carbamate functional group. Its chemical structure can be represented as follows:

C9H10N2O2\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2

The biological activity of this compound primarily involves its effects on microtubules and microtubule-organizing centers (MTOCs) in plant cells. Research indicates that IPC does not depolymerize microtubules but instead causes significant damage to MTOCs, leading to fragmentation and abnormal spindle formation during cell division. This was demonstrated in studies involving Nicotiana sylvestris , where IPC treatment resulted in observable morphological changes in mitotic structures .

Biological Activity Overview

Activity Description References
Fungicidal Activity Strong selective fungicidal effects against various fungi resistant to other treatments.
Microtubule Disruption Causes MTOC damage without depolymerizing plant microtubules, affecting cell division.
Toxicological Effects Metabolism studies indicate potential toxicity and metabolic pathways in mammals.
Reproductive Effects Impacts on oocyte maturation and meiotic spindle formation in animal models.

Case Studies

  • Effects on Plant Cells
    • A study conducted on Nicotiana sylvestris revealed that IPC treatment at a concentration of 30 μM led to significant MTOC fragmentation and abnormal spindle formation. The results indicated that IPC could be detrimental to plant cell division processes, particularly in species sensitive to its action .
  • Metabolic Pathways in Mammals
    • Research focusing on the metabolism of IPC in rats identified hydroxylation at the para position of the aromatic ring as a key metabolic pathway. This study highlighted the compound's relatively non-persistent nature but raised concerns regarding safe residue limits in food products .
  • Reproductive Toxicology
    • Investigations into the effects of IPC on mouse oocytes demonstrated its influence on meiotic spindle dynamics, suggesting potential implications for reproductive health and developmental biology .

Properties

IUPAC Name

propyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZXCXBFZLLQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203884
Record name Propyl N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5532-90-1
Record name Propyl N-phenylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005532901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl phenylcarbamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl N-phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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